3-Chloroundecanoic acid, chloromethyl ester
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Overview
Description
3-Chloroundecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . This compound belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroundecanoic acid, chloromethyl ester can be synthesized through the esterification of 3-chloroundecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of a few drops of concentrated sulfuric acid . The esterification reaction is both slow and reversible, and the reaction conditions must be carefully controlled to maximize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase the yield and purity of the product. The process may also include steps for the purification of the ester, such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloroundecanoic acid, chloromethyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-Chloroundecanoic acid and chloromethyl alcohol.
Reduction: 3-Chloroundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroundecanoic acid, chloromethyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloroundecanoic acid, chloromethyl ester involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the ester is protonated, promoting the nucleophilic attack of water, leading to the formation of 3-chloroundecanoic acid and chloromethyl alcohol . In reduction reactions, the ester undergoes nucleophilic addition of a hydride ion, followed by elimination of the alkoxide ion to yield the corresponding alcohol .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloroundecanoic acid, chloromethyl ester is unique due to its specific molecular structure, which includes a chloromethyl group and a long carbon chain. This structure imparts distinct chemical properties and reactivity compared to other esters, making it valuable in various applications .
Properties
CAS No. |
80418-89-9 |
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Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 3-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-11(14)9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
CFGPHVBCOWJONO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
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